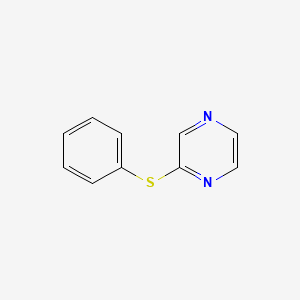

Phenylthio pyrazine

Description

Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms at para positions, is a cornerstone of numerous biologically and industrially relevant compounds. Derivatives of pyrazine, such as phenylthio pyrazine (a pyrazine ring substituted with a phenylthio group [-S-C₆H₅]), exhibit diverse functionalities due to their tunable electronic and steric properties. Pyrazines are widely utilized in pharmaceuticals, agrochemicals, flavor chemistry, and materials science . For instance, T-705 (Favipiravir), a trifluoromethyl-substituted pyrazine carboxamide, is a broad-spectrum antiviral agent , while tetramethyl pyrazine contributes nutty aromas in foods like roasted meats and coffee .

This review compares this compound with structurally analogous pyrazine derivatives, emphasizing substituent-driven differences in biological activity, physicochemical properties, and applications.

Properties

CAS No. |

107697-83-6 |

|---|---|

Molecular Formula |

C10H8N2S |

Molecular Weight |

188.25 g/mol |

IUPAC Name |

2-phenylsulfanylpyrazine |

InChI |

InChI=1S/C10H8N2S/c1-2-4-9(5-3-1)13-10-8-11-6-7-12-10/h1-8H |

InChI Key |

VAUCOCSGTRUZBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylthio pyrazine can be synthesized through several methods. One common approach involves the reaction of pyrazine with phenylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .

Another method involves the cyclization of appropriate acyclic precursors. For example, starting from α-amino acid-derived units, the pyrazine ring can be constructed through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Phenylthio pyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert this compound to its corresponding thiol or other reduced forms.

Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazine ring .

Scientific Research Applications

Phenylthio pyrazine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as antimicrobial, antiviral, and anticancer agents.

Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of phenylthio pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Findings :

- Electron-withdrawing groups (e.g., trifluoromethyl in T-705) enhance antiviral potency by stabilizing interactions with viral polymerases .

- Fused-ring systems (e.g., imidazo[1,2-a]pyrazines) improve kinase binding via hydrogen bonding with residues like Cys106 and Asp167 .

- Sulfur-containing substituents (e.g., thiophene in thieno[3,4-b]pyrazines) may enhance bioavailability and target engagement compared to methyl or carbonyl groups .

Physicochemical and Functional Properties

Table 3: Functional Properties of Pyrazine Derivatives

Electronic Properties :

- Fused-ring pyrazines (e.g., dibenzo[f,h]thieno[3,4-b]quinoxaline) exhibit electron mobilities up to 0.03 cm²/Vs, attributed to their low reorganization energies and ordered thin-film morphologies .

- Methyl groups increase volatility, making tetramethyl pyrazine ideal for flavor applications, while bulky substituents (e.g., phenylthio) reduce volatility, favoring pharmaceutical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.